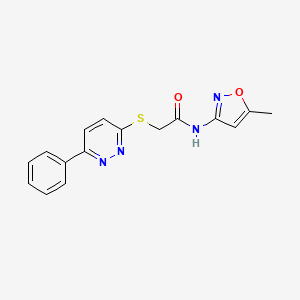

N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide

Description

This compound features a hybrid structure combining a 5-methyl-isoxazole moiety, a phenyl-substituted pyridazine ring, and a sulfanyl-acetamide linker. The molecular formula is estimated as C₁₇H₁₇N₄O₂S₂ (molecular weight ~373.4 g/mol), though experimental validation is required. While its biological activity remains uncharacterized, structurally related compounds exhibit diverse pharmacological effects, including receptor agonism and enzyme inhibition .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-9-14(20-22-11)17-15(21)10-23-16-8-7-13(18-19-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBJSRUCDIZSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-isoxazole, 6-phenyl-pyridazine, and acetic acid derivatives.

Step 1 Formation of 5-Methyl-isoxazol-3-yl Acetate:

Step 2 Synthesis of 6-Phenyl-pyridazin-3-yl Thiol:

Step 3 Coupling Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Conditions: Mild to moderate temperatures (25-50°C).

Products: Sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities.

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Room temperature to slightly elevated temperatures (25-60°C).

Products: Corresponding amines or reduced derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Reagents: Alkyl halides, aryl halides.

Conditions: Presence of a base such as potassium carbonate, moderate temperatures (50-80°C).

Products: Substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Medicine

Drug Development: It is being explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and fungicides.

Cosmetics: It may be used in the development of cosmetic products due to its potential antioxidant properties.

Mechanism of Action

The mechanism of action of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyridazine rings allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The sulfanyl-acetamide linkage plays a crucial role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazine-Based Agonists (FPR2 Receptor)

- N-(4-Bromophenyl)-2-[5-(3/4-methoxybenzyl)-pyridazin-1-yl]-acetamides ():

- Key Features : Bromophenyl and methoxybenzyl substituents on pyridazine.

- Activity : Mixed FPR1/FPR2 agonism (3-methoxybenzyl) vs. FPR2 specificity (4-methoxybenzyl).

- Biological Effects : Activate calcium mobilization and neutrophil chemotaxis .

- Comparison : The target compound’s 6-phenyl group may reduce FPR1 cross-reactivity compared to bromophenyl analogs. The sulfanyl linker in the target could enhance stability over ether-based linkers.

Isoxazole Derivatives with Indole Moieties ():

- (E)-N-(3-Fluoro/hydroxy-isoxazol-5-yl)-2-(indolin-3-ylidene)acetamides: Key Features: Fluorine or hydroxyl groups on isoxazole; indole-based backbone. Activity: Reported values (6.554–6.815) suggest moderate bioactivity, possibly enzyme inhibition .

Benzothiazole Acetamides ():

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-aryl-acetamides: Key Features: Trifluoromethylbenzothiazole core with methoxy- or phenyl-substituted acetamide. Comparison: The target’s pyridazine ring may offer distinct π-π stacking interactions compared to benzothiazole, altering target selectivity.

Thiophene-Pyrimidine Hybrid ():

- N-(5-Methyl-isoxazol-3-yl)-2-(4-thiophen-2-yl-pyrimidin-2-ylsulfanyl)-acetamide: Key Features: Thiophene and trifluoromethyl groups on pyrimidine. Physicochemical Properties: Molecular weight 400.4 g/mol; higher halogen content may enhance metabolic stability .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Effects :

- Linker Modifications :

- Ring Systems :

- Pyridazine cores (target, ) favor planar interactions with receptors, whereas benzothiazoles () exhibit broader aromatic stacking .

Biological Activity

N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 392.4 g/mol. The compound features an isoxazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₆O₂S |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 896321-63-4 |

Antitumor Activity

Research indicates that derivatives of isoxazole and pyridazine compounds exhibit significant antitumor properties. For instance, pyrazole derivatives related to this compound have shown inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR . The combination of these compounds with established chemotherapeutics has also been explored for enhanced efficacy.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of related isoxazole derivatives. These compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various in vitro models . This suggests that this compound may possess similar properties, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For instance, isoxazole derivatives have been studied for their ability to inhibit carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes . Although initial studies indicate modest inhibition, the unique structure of this compound could be optimized for improved activity against specific isoforms.

Case Studies and Experimental Findings

- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin showed synergistic effects, particularly in the more resistant MDA-MB-231 cells .

- Anti-inflammatory Activity : Another investigation into related compounds revealed that they effectively reduced inflammation markers in LPS-stimulated macrophages, indicating their potential as therapeutic agents in inflammatory diseases .

- Enzyme Interaction Studies : Research on sulfonamide derivatives indicated that while some exhibited weak inhibition against carbonic anhydrase isoforms, the insights gained could inform the design of more potent inhibitors based on the structural characteristics of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.